Dibutylchlorophosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203027. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

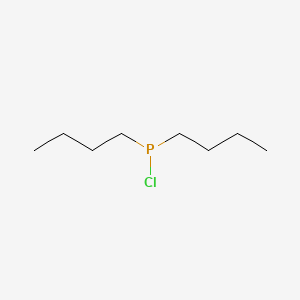

Structure

3D Structure

Properties

IUPAC Name |

dibutyl(chloro)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAZMDLULSVYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308307 | |

| Record name | Dibutylchlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4323-64-2 | |

| Record name | NSC203027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibutylchlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylchlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies

Organolithium Reagent Route for Dibutylchlorophosphine Synthesis

Reaction Conditions and Optimization Parameters

The high reactivity of organolithium reagents necessitates precise control over reaction conditions to ensure selectivity and good yields. numberanalytics.comvapourtec.com These reactions are highly sensitive to air and moisture, demanding stringent anhydrous and anaerobic techniques. mt.com

Maintaining low temperatures is arguably the most critical parameter in the synthesis of this compound via the organolithium route. numberanalytics.com These reactions are typically conducted at temperatures ranging from -78 °C to as low as -90 °C. mt.comnih.gov

There are several reasons for this stringent temperature control:

Selectivity: The reaction between n-BuLi and PCl₃ is highly exothermic. Low temperatures help to control the reaction rate, preventing over-alkylation that would lead to the formation of tributylphosphine (B147548) (Bu₃P). By slowly adding the organolithium reagent to the phosphorus trichloride (B1173362) solution at a depressed temperature, the formation of the monosubstituted (BuPCl₂) and desired disubstituted (Bu₂PCl) intermediates can be better controlled.

Suppression of Side Reactions: Organolithium reagents are strong bases and can participate in various side reactions. mt.com Low temperatures minimize these undesired pathways, such as reactions with the solvent or decomposition of the reagents themselves. mt.com For instance, violent decompositions have been reported in reactions between n-butyllithium and PCl₃ at insufficiently low temperatures. mdpi.com

Reagent Stability: Many organolithium reagents exhibit limited thermal stability and are prone to degradation at higher temperatures. mt.com Performing the synthesis at low temperatures ensures the integrity of the n-butyllithium throughout the addition process.

Specialized equipment, such as low-temperature chemical reactors or cryostats, is often employed to maintain the required temperature with precision. nih.gov For laboratory-scale synthesis, dry ice/acetone baths (-78 °C) are commonly used.

Organolithium reagents and chlorophosphines are extremely sensitive to atmospheric components. mt.com n-Butyllithium is pyrophoric, igniting spontaneously on contact with air, and reacts violently with water. mdpi.com The product, this compound, is also readily oxidized and hydrolyzed. Therefore, the entire synthesis, including glassware preparation, reagent transfer, reaction, and workup, must be conducted under a dry, inert atmosphere. rushim.runumberanalytics.com

Common practices include:

Gases: High-purity nitrogen or argon is used to displace air from the reaction apparatus. Argon, being denser than air, can provide a more effective blanket over the reaction mixture. numberanalytics.com

Glassware: All glassware must be rigorously dried before use, typically by oven-drying at high temperatures or flame-drying under vacuum, and then cooled under a stream of inert gas.

Reagent Transfer: Reagents are handled using air-free techniques, such as transfer via cannula or gas-tight syringes. dtic.mil The reaction vessel is usually a multi-necked flask to allow for simultaneous reagent addition, temperature monitoring, and maintenance of the inert atmosphere.

The choice of solvent is crucial as it affects the solubility, stability, and reactivity of the organolithium reagent. numberanalytics.comacs.org

Non-polar Hydrocarbons: n-Butyllithium is commonly supplied and used in non-polar hydrocarbon solvents like hexanes or pentane. thieme-connect.de Reactions in these solvents are common, but the lithium chloride (LiCl) byproduct is insoluble and precipitates from the solution.

Ethereal Solvents: Polar aprotic solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are also widely used. vapourtec.com These solvents can solvate the lithium cation, which can increase the reactivity of the organolithium reagent. However, organolithiums can react with ethers, especially THF, at temperatures above 0 °C, which is another reason for maintaining low temperatures during the synthesis. vapourtec.com The choice of ether can also influence the aggregation state of the organolithium reagent, thereby affecting its reactivity. numberanalytics.com

The selection between a hydrocarbon and an ethereal solvent system depends on the desired reaction kinetics and the ease of separation of the final product from the solvent and byproducts.

Yield Optimization and Factors Influencing Efficiency

Maximizing the yield of this compound while minimizing impurities is a key challenge. Several factors, in addition to the core conditions above, influence the reaction's efficiency.

Stoichiometry and Order of Addition: The ratio of reactants is paramount. A stoichiometry of approximately 2 equivalents of n-butyllithium to 1 equivalent of phosphorus trichloride is theoretically required. In practice, using a slight excess of PCl₃ can help minimize the formation of the over-alkylated tributylphosphine. The standard procedure involves the slow, dropwise addition of the n-butyllithium solution to a well-stirred, cold solution of phosphorus trichloride. This "normal addition" maintains an excess of PCl₃ in the flask, disfavoring the formation of Bu₃P.

Reagent Purity: The purity of the starting materials, particularly the n-butyllithium, is critical. The concentration of commercially available n-BuLi solutions can decrease over time, and it is often necessary to titrate the solution before use to determine its exact molarity for accurate stoichiometric control.

Reaction Time and Quenching: The reaction is typically very fast. After the addition of the organolithium reagent is complete, the reaction mixture is often stirred for a short period at low temperature to ensure completion. The workup procedure involves separating the product from the precipitated lithium chloride, usually by filtration under an inert atmosphere, followed by removal of the solvent under vacuum.

Grignard Reagent Route for this compound Synthesis

An alternative and widely used industrial and laboratory method for preparing chlorodialkylphosphines is the Grignard reagent route. This method involves the reaction of phosphorus trichloride with a butylmagnesium halide, typically butylmagnesium bromide (BuMgBr) or butylmagnesium chloride (BuMgCl).

The general reaction is: PCl₃ + 2 BuMgX → Bu₂PCl + 2 MgXCl (where X = Cl or Br)

This method is often considered less hazardous than the organolithium route, as Grignard reagents are generally less pyrophoric than alkyllithiums. However, strict inert atmosphere and anhydrous conditions are still mandatory.

The synthesis of the related tributylphosphine via the Grignard route has been optimized, providing valuable insight into the conditions for this compound. In that procedure, the alkylation of PCl₃ with butylmagnesium bromide is carried out in THF at a temperature of -3 to 0 °C, achieving a 53% yield of the tri-substituted product. To target the di-substituted product, the stoichiometry would be adjusted.

Controlling the reaction stoichiometry is the primary means of influencing the product distribution between BuPCl₂, Bu₂PCl, and Bu₃P. The reaction of PCl₃ with Grignard reagents can be problematic due to challenges in preventing over-alkylation and in separating the product from magnesium salt byproducts. In some cases, using specific ethereal solvents like diethylene glycol dibutyl ether at elevated temperatures (e.g., >40 °C) can provide high yields of either mono- or di-alkylated products depending on the stoichiometry.

Data Tables

Table 1: Comparison of Synthetic Routes for Dialkylation of PCl₃

| Parameter | Organolithium Route (n-BuLi) | Grignard Route (BuMgX) |

| Primary Reagent | n-Butyllithium | Butylmagnesium bromide/chloride |

| Typical Solvent | Hexane, Pentane, Diethyl Ether, THF | Tetrahydrofuran (THF), Diethyl Ether |

| Reaction Temp. | Very Low (-90 °C to -78 °C) | Low to Moderate (-10 °C to 40 °C) |

| Reactivity | Extremely High, Pyrophoric | High, but less pyrophoric than n-BuLi |

| Byproducts | Lithium Chloride (LiCl) | Magnesium Halide Salts (MgXCl) |

| Key Challenge | Controlling high reactivity, preventing over-alkylation and side reactions | Preventing over-alkylation, separation from salts |

Reaction Conditions and Optimization

The reaction of a Grignard reagent, specifically butylmagnesium chloride, with phosphorus trichloride is a widely used laboratory and industrial method for preparing this compound. thieme-connect.detestbook.comchemeurope.com The optimization of this reaction is critical to maximize yield and minimize by-product formation. beilstein-journals.orgnih.govchemrxiv.orgprinceton.edursc.org

Key parameters for optimization include:

Solvent: Anhydrous ether is a common solvent for the Grignard reaction, as it is unreactive towards the reagents. testbook.comudel.edu Tetrahydrofuran (THF) is also utilized, particularly in optimized procedures. thieme-connect.de

Temperature: The alkylation step is typically carried out at low temperatures, for instance, between -3 to 0 °C, to control the reaction rate and selectivity. thieme-connect.de

Stoichiometry: The molar ratio of the Grignard reagent to phosphorus trichloride is carefully controlled to favor the formation of the desired dialkylated product. orgsyn.org For example, using a 2:1 molar ratio of isopropylmagnesium chloride to phosphorus trichloride is employed for the synthesis of chlorodiisopropylphosphine (B1205602). orgsyn.org

Addition Rate: A slow, controlled addition of the Grignard reagent to the phosphorus trichloride solution is essential to manage the exothermic nature of the reaction and prevent localized high concentrations that can lead to side reactions. umkc.edu

A study on the synthesis of tributylphosphine, a related compound, highlights the importance of reaction conditions. By preparing the Grignard reagent at reflux and then conducting the alkylation at -3 to 0 °C for 1-2 hours, a 53% yield was achieved. thieme-connect.de The use of specific ethereal solvents, such as diethylene glycol dibutyl ether, at temperatures above 40 °C has been reported to produce alkyldichlorophosphines or chlorodiisopropylphosphine depending on the stoichiometry. thieme-connect.de

Table 1: Reaction Parameters for Grignard-based Synthesis

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Solvent | Anhydrous Ether / THF | Inert solvent that does not react with Grignard reagent. | thieme-connect.detestbook.com |

| Temperature | -3 to 0 °C | Controls reaction rate and selectivity, minimizing by-products. | thieme-connect.de |

| Stoichiometry | ~2:1 (Grignard:PCl3) | Favors formation of the desired dialkylated product. | orgsyn.org |

| Addition Rate | Slow and controlled | Manages exothermicity and prevents localized side reactions. | umkc.edu |

Challenges and By-product Formation (e.g., P-P Coupling)

A significant challenge in the synthesis of this compound via the Grignard route is the formation of by-products. thieme-connect.de P-P coupling reactions, where two phosphorus-containing intermediates react to form a phosphorus-phosphorus bond, are a common issue that can lower the yield of the desired product. thieme-connect.de

The formation of a stable phosphonium (B103445) salt, [Bu₂P⊕Cl₂]Cl⊖, was observed during the reaction of the relatively basic di-n-butylphosphine with phosphorus pentachloride, which significantly reduced the yield of the target chlorophosphine. google.com The use of trialkyl or triaryl phosphites instead of halophosphines with Grignard reagents has been reported to be more effective, leading to less P-P coupling. thieme-connect.de

Chlorination Route to this compound Precursors

An alternative synthetic approach involves the chlorination of a suitable precursor, such as tributyldichlorophosphorane. electronicsandbooks.comelectronicsandbooks.com this compound can be prepared by the pyrolysis of tributyldichlorophosphorane. electronicsandbooks.comelectronicsandbooks.com Another method involves the chlorination of corresponding organic phosphines. google.com While early experiments using chlorine gas were not consistently reproducible, the use of phosgene (B1210022) as a chlorinating agent has been more successful. google.com More recently, phosphorus pentachloride has been utilized as an inexpensive and easy-to-handle chlorinating agent. google.com

Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is crucial for its subsequent use. The primary purification methods are vacuum distillation and recrystallization.

Vacuum distillation is a standard technique for purifying liquid compounds with high boiling points or those that are thermally unstable. rochester.eduslideshare.netomicsonline.orgbuschvacuum.comgoogle.com By reducing the pressure, the boiling point of this compound is lowered, allowing for distillation at a temperature that prevents decomposition. rochester.eduslideshare.netomicsonline.org This method is effective in separating the desired product from less volatile impurities and by-products. rochester.edu For instance, dibutylphosphinite, a related compound, is purified by distillation at a reduced pressure of 0.5 mmHg. acs.org

Table 2: Comparison of Distillation Techniques

| Technique | Principle | Advantages for this compound | Reference |

|---|---|---|---|

| Atmospheric Distillation | Separation based on boiling points at atmospheric pressure. | Simpler setup. | |

| Vacuum Distillation | Separation based on boiling points at reduced pressure. | Allows distillation at lower temperatures, preventing decomposition of the heat-sensitive compound. | rochester.eduslideshare.net |

For solid derivatives or impurities, recrystallization can be an effective purification method. electronicsandbooks.com This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize out while impurities remain in the solution. electronicsandbooks.com The choice of solvent is critical and is determined by the solubility characteristics of this compound and its impurities. Common solvent systems for related phosphine (B1218219) derivatives include chloroform-hexane and benzene-hexane. electronicsandbooks.com

Safety Protocols and Handling Considerations in this compound Synthesis

This compound is a hazardous chemical that requires strict safety protocols during its synthesis and handling. lookchem.com It is sensitive to moisture and air, and its synthesis should be conducted in an anhydrous, inert atmosphere, such as under nitrogen or argon. udel.eduorgsyn.orgumkc.edu

Key safety measures include:

Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory. duke.edu For operations with a potential for splashing, a face shield and a cuffed, fluid-resistant gown are recommended. duke.edu

Fume Hood: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. chemeurope.com

Handling: Due to its reactivity with air, air-free techniques, such as the use of Schlenk lines or glove boxes, are often employed. chemeurope.comwikipedia.org

Spill Management: Procedures for managing spills must be in place. duke.edu

Waste Disposal: Chemical waste must be disposed of according to institutional and regulatory guidelines.

Chemical Reactivity and Reaction Mechanisms of Dibutylchlorophosphine

Electrophilic Nature of the Phosphorus Center

The phosphorus atom in dibutylchlorophosphine serves as an electrophilic center, a characteristic feature of halophosphines. This electrophilicity arises primarily from the strong inductive effect exerted by the highly electronegative chlorine atom. The chlorine atom withdraws electron density from the phosphorus atom, creating a partial positive charge (δ+) on the phosphorus and making it susceptible to attack by electron-rich species, known as nucleophiles.

This polarization of the P-Cl bond is the key driver for the substitution reactions that characterize the reactivity of this compound. Trivalent phosphorus compounds like this compound readily engage in electrophilic substitution reactions, where an incoming nucleophile attacks the electron-deficient phosphorus center.

Nucleophilic Attack Pathways and Mechanisms

The primary reaction pathway for this compound involves nucleophilic substitution at the phosphorus center, where the chloride ion acts as an effective leaving group. This allows for the synthesis of a wide array of phosphine (B1218219) derivatives.

Formation of Phosphine Derivatives via Nucleophilic Substitution

This compound reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form new phosphorus-heteroatom bonds. These reactions typically proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism at the phosphorus atom. The nucleophile attacks the electrophilic phosphorus, leading to the displacement of the chloride ion.

For instance, the reaction with secondary amines like diethylamine (B46881) yields aminophosphines. The nitrogen atom's lone pair attacks the phosphorus center, forming a P-N bond and releasing a chloride ion, which is typically scavenged by an additional equivalent of the amine or an external base to form an ammonium (B1175870) salt.

| Reactant 1 | Nucleophile | Base | Solvent | Product | Yield (%) |

| This compound | Diethylamine | Triethylamine | Diethyl Ether | N,N-Diethyl-P,P-dibutylphosphinous amide | High |

Reactivity with Organolithium Reagents

Organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily react with this compound to form tertiary phosphines through the creation of a new phosphorus-carbon bond. Due to the highly polar nature of the C-Li bond, the organic group acts as a carbanion and attacks the electrophilic phosphorus atom, displacing the chloride.

This method is a standard and efficient route for synthesizing unsymmetrical tertiary phosphines. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the high reactivity of the organolithium reagent. For example, the reaction with phenyllithium (B1222949) produces dibutyldiphenylphosphine.

| Chlorophosphine | Organolithium Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Di-tert-butylchlorophosphine (B1329828)* | Phenyllithium | Diethyl Ether | Room Temp | Di-tert-butylphenylphosphine | 60 |

*Note: Data for the closely related di-tert-butylchlorophosphine is provided as a representative example.

Reactions with Sodium Phosphides (R₂PNa)

To form phosphorus-phosphorus bonds, creating diphosphine structures, dialkylchlorophosphines can react with alkali metal phosphides. A conceptually related and common method to achieve the same P-P bond formation is the reductive coupling of the chlorophosphine using an alkali metal, such as sodium.

In this reaction, two molecules of this compound are coupled in the presence of a reducing agent like sodium metal. The sodium reduces the P-Cl bond, leading to the formation of a P-P bond and sodium chloride as a byproduct. This reaction, often conducted in a solvent like refluxing dioxane, is an effective method for the synthesis of symmetrical diphosphines like tetrabutyldiphosphine. A well-documented analog is the synthesis of tetraphenyldiphosphine from chlorodiphenylphosphine (B86185). wikipedia.org

| Reactant | Reducing Agent | Solvent | Condition | Product |

| Chlorodiphenylphosphine* | Sodium Metal (Na) | Dioxane | Reflux | Tetraphenyldiphosphine |

*Note: Data for the analogous chlorodiphenylphosphine is provided as a representative example of P-P bond formation. wikipedia.org

Participation in Hydrophosphination Reactions

Hydrophosphination is a powerful, atom-economical reaction that involves the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). This compound itself does not possess a P-H bond and therefore cannot directly undergo hydrophosphination. However, it serves as a critical precursor to dibutylphosphine [(CH₃CH₂CH₂CH₂)₂PH], the actual reagent for this transformation.

The process is therefore a two-step sequence:

Reduction: this compound is reduced to dibutylphosphine.

Hydrophosphination: The resulting dibutylphosphine is added to an alkene.

Reaction with Alkenes for Phosphine Synthesis

First, this compound is reduced to dibutylphosphine using a suitable reducing agent, most commonly a hydride source like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. wikipedia.org The hydride displaces the chloride on the phosphorus atom, yielding the secondary phosphine.

Once synthesized, dibutylphosphine can be added across an alkene, such as 1-octene. This hydrophosphination step is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures or by UV irradiation. sigmaaldrich.com The reaction typically follows an anti-Markovnikov regioselectivity, where the phosphorus atom adds to the less substituted carbon of the double bond, yielding a tertiary phosphine.

| Step | Reactant 1 | Reactant 2 / Catalyst | Solvent | Temperature (°C) | Product |

| 1. Reduction | This compound | Lithium Aluminum Hydride | Diethyl Ether | 0 to RT | Dibutylphosphine |

| 2. Hydrophosphination | Dibutylphosphine | 1-Octene / AIBN | Toluene | >60 | Dibutyloctylphosphine |

Stereochemical Aspects of Hydrophosphination

The hydrophosphination of alkenes and alkynes is a direct method for creating P-C bonds. The stereochemistry of this reaction is crucial, particularly when creating chiral phosphines, which are valuable in asymmetric catalysis. While specific studies detailing the stereochemical outcomes of hydrophosphination using this compound are not extensively documented in readily available literature, general principles of hydrophosphination can be applied.

The stereoselectivity of hydrophosphination reactions is often influenced by the catalyst and the nature of the reactants. For instance, diastereoselective hydrophosphination reactions have been shown to produce chiral 1,2-bis(diphenylphosphino)ethane (B154495) products with high yield and stereoselectivity. researchgate.net The stereochemistry of the resulting vinylphosphine derivatives can be controlled by the choice of activation method, such as thermal or metal-catalyzed processes. researchgate.net Theoretical studies on the reaction of hindered organophosphorus compounds with nucleophiles suggest that the stereochemical outcome (inversion or retention of configuration at the phosphorus center) is dependent on the reaction pathway, such as S\textsubscript{N}2@P or S\textsubscript{N}2@Cl mechanisms. nih.gov

In the context of this compound, its reaction with unsaturated substrates would likely proceed through intermediates where the stereochemistry is determined by the approach of the nucleophile and the steric hindrance around the phosphorus atom. The presence of two butyl groups would influence the facial selectivity of the addition to the double or triple bond.

Table 1: Factors Influencing Stereochemistry in Hydrophosphination

| Factor | Influence on Stereochemistry |

| Catalyst | Metal catalysts can coordinate to both the phosphine and the unsaturated substrate, directing the stereochemical outcome. |

| Substrate | The steric and electronic properties of the alkene or alkyne can favor specific approach trajectories for the phosphine. |

| Phosphine | The steric bulk of the substituents on the phosphorus atom (e.g., butyl groups) influences the stereoselectivity. |

| Reaction Conditions | Temperature and solvent can affect the transition state energies of different stereochemical pathways. |

Reactivity in Phosphine Oxide Synthesis

This compound, like other chlorophosphines, is susceptible to oxidation. wikipedia.org The phosphorus(III) center can be readily oxidized to phosphorus(V), typically by reacting with an oxidizing agent to form the corresponding phosphine oxide. The reactivity with oxygen itself means that handling of this compound often requires inert atmosphere techniques to prevent the formation of dibutylphosphinic chloride.

The synthesis of phosphine oxides is a common transformation in organophosphorus chemistry. organic-chemistry.org While direct oxidation of this compound would yield dibutylphosphinic chloride, subsequent hydrolysis would lead to dibutylphosphinic acid. To obtain dibutylphosphine oxide, a different synthetic route is generally employed. For instance, the reaction of a secondary phosphine oxide with an alkyl halide can yield a tertiary phosphine oxide. organic-chemistry.org

While the direct synthesis of benzoyldi-tert-butylphosphine oxide analogues using this compound is not explicitly detailed, analogous reactions provide insight into the potential pathways. The synthesis of acylphosphine oxides can be achieved through the coupling of hydrogen phosphine oxides with acyl chlorides. organic-chemistry.org

A plausible, though not directly documented, route to a dibutyl-substituted analogue could involve the following conceptual steps:

Conversion of this compound to a secondary phosphine, dibutylphosphine.

Oxidation of dibutylphosphine to dibutylphosphine oxide.

Reaction of dibutylphosphine oxide with benzoyl chloride.

Alternatively, the reaction of this compound with a benzoyl Grignard reagent, followed by oxidation, could potentially yield the target compound. The synthesis of aryldiphenylphosphine oxides has been achieved through methods like the Hirao reaction, which involves the coupling of diphenylphosphine (B32561) oxide with aryl halides. nih.gov

Role in Domino Annulation Processes

Phosphine-catalyzed domino annulation reactions are powerful tools for the construction of complex cyclic molecules. beilstein-journals.orgrsc.orgnih.govresearchgate.net These reactions often proceed through the formation of zwitterionic intermediates.

In phosphine-catalyzed reactions, the phosphine acts as a nucleophile, attacking an electrophilic substrate to form a phosphonium (B103445) zwitterion. This intermediate then participates in subsequent reactions, leading to the final product and regeneration of the phosphine catalyst. While specific examples detailing the use of this compound in such processes are scarce, the general mechanism is well-established with other phosphines like tributylphosphine (B147548). beilstein-journals.org

The nucleophilicity of the phosphine is a key factor in these reactions. The butyl groups in this compound would make it a reasonably good nucleophile, although the presence of the electron-withdrawing chlorine atom would diminish this compared to a trialkylphosphine. The formation of zwitterionic adducts of phosphines with fullerenes has been studied, highlighting the ability of phosphines to form such intermediates. rsc.org

Comparative Reactivity Studies of Chlorophosphines

The reactivity of chlorophosphines is largely dictated by the nature of the substituents on the phosphorus atom. The electronegativity and steric bulk of these groups influence the electrophilicity of the phosphorus center and the reactivity of the P-Cl bond.

For instance, coordination to a metal center, such as in [W(CO)₅{PPh₂Cl}], can enhance the electrophilicity of the phosphorus atom, allowing it to react with unactivated substrates. rsc.org The presence of more electronegative substituents, like chlorine, further increases this electrophilicity. rsc.org In contrast, π-donating substituents like amino groups can stabilize low-valent phosphorus species. rsc.org

Compared to phosphorus trichloride (B1173362) (PCl₃), this compound is less electrophilic due to the electron-donating nature of the butyl groups. PCl₃ reacts vigorously with water and alcohols. quora.com Phosphorus pentachloride (PCl₅) is a strong chlorinating agent and can convert C=O groups to CCl₂ groups. wikipedia.org The reactivity of this compound would be intermediate between these highly reactive phosphorus chlorides and more stable triarylphosphines.

The cleavage of the P-C bond in chloromethyl-phosphorus compounds by phosphorus pentachloride highlights the reactivity of the P-Cl bond in the presence of strong electrophiles. researchgate.net Theoretical studies have also been conducted to compare the reactivity of different chlorophosphines in S\textsubscript{N}2 reactions, showing that the reaction pathway and stereochemical outcome are influenced by the nature of the nucleophile. nih.gov

Influence of Butyl Steric Hindrance on Reactivity

The two butyl groups attached to the phosphorus atom in this compound play a critical role in moderating its reactivity through steric hindrance. Steric hindrance refers to the obstruction of a reaction at a particular site due to the physical size of neighboring groups. In this case, the bulky butyl groups physically shield the electrophilic phosphorus center, impeding the approach of incoming nucleophiles. walisongo.ac.idchemicalbook.com

This effect is often quantified using the Tolman cone angle, a measure of the steric bulk of a phosphine ligand. wikipedia.org While the specific cone angle for a dibutylchloro group is not commonly cited, it can be inferred to be substantial, analogous to other bulky phosphine ligands like tri-tert-butylphosphine, which has a large cone angle of 182°. wikipedia.org The larger the cone angle, the more crowded the coordination sphere around the phosphorus atom, which generally leads to a decrease in the rate of reaction. walisongo.ac.idnih.gov For instance, in bimolecular nucleophilic substitution (Sₙ2) reactions, the nucleophile must approach the phosphorus atom from the backside relative to the leaving group (the chlorine atom). walisongo.ac.id The presence of bulky alkyl groups, like butyl chains, shields this line of attack, thereby diminishing the reaction rate compared to less hindered phosphines. walisongo.ac.id

Research into related bulky phosphines, such as those with tert-butyl groups, has shown that steric hindrance can significantly reduce the tendency of metal complexes to undergo certain reactions, like oxidative addition. rsc.org Similarly, the steric bulk of the butyl groups in this compound makes it less reactive than smaller dialkylchlorophosphines in substitution reactions.

Comparison with Chloro(dimethyl)phosphine Reactivity

When comparing the reactivity of this compound with that of chloro(dimethyl)phosphine, the primary differences arise from both steric and electronic factors.

Steric Effects : Chloro(dimethyl)phosphine possesses two methyl groups, which are significantly smaller than butyl groups. Consequently, the steric hindrance around the phosphorus atom is much lower in chloro(dimethyl)phosphine. This reduced crowding allows nucleophiles to access the electrophilic phosphorus center more easily, resulting in faster reaction rates for nucleophilic substitution compared to this compound. The Tolman cone angle for trimethylphosphine (B1194731) (P(CH₃)₃) is 118°, substantially smaller than that of phosphines with bulkier alkyl groups, illustrating the significant difference in steric demand. wikipedia.org

Electronic Effects : Both butyl and methyl groups are electron-donating through an inductive effect, which increases the electron density on the phosphorus atom. This effect reduces the electrophilicity of the phosphorus center, making it less attractive to incoming nucleophiles. Butyl groups are slightly stronger electron-donors than methyl groups. However, in the context of reactivity for this class of compounds, the steric differences are generally considered to have a more dominant influence on reaction rates than the modest differences in inductive effects.

Therefore, chloro(dimethyl)phosphine is generally expected to be more reactive in nucleophilic substitution reactions than this compound, primarily due to the significantly lower steric hindrance afforded by the smaller methyl groups.

| Feature | This compound | Chloro(dimethyl)phosphine |

|---|---|---|

| Alkyl Groups | Two Butyl (-C₄H₉) groups | Two Methyl (-CH₃) groups |

| Steric Hindrance | High | Low |

| Inferred Reactivity in Sₙ2 Reactions | Lower | Higher |

| Primary Influencing Factor | Dominant steric shielding by butyl groups | Greater accessibility of the phosphorus center |

Electrophilicity and Substitution Reactions of Dichlorophosphines (e.g., Ethyldichlorophosphine)

Dichlorophosphines, such as ethyldichlorophosphine (B73763) (CH₃CH₂PCl₂), represent a class of organophosphorus compounds where the phosphorus atom is bonded to two chlorine atoms and one organic group. The phosphorus center in these molecules is highly electrophilic. This electrophilicity arises from the strong electron-withdrawing inductive effect of the two chlorine atoms, which polarizes the P-Cl bonds and creates a significant partial positive charge on the phosphorus atom.

This electron-deficient nature makes dichlorophosphines susceptible to nucleophilic attack. rsc.org The most common reaction pathway is nucleophilic substitution, where a nucleophile (Nu⁻) attacks the phosphorus atom, displacing one of the chloride ions, which acts as a leaving group. libretexts.orgresearchgate.net

The general mechanism can be described as: CH₃CH₂PCl₂ + Nu⁻ → CH₃CH₂P(Nu)Cl + Cl⁻

If a sufficiently strong or excess nucleophile is used, a second substitution can occur: CH₃CH₂P(Nu)Cl + Nu⁻ → CH₃CH₂P(Nu)₂ + Cl⁻

These reactions are fundamental in organophosphorus chemistry for synthesizing a wide variety of compounds by introducing different functional groups onto the phosphorus atom. The reaction can proceed through different mechanisms, often involving a pentacoordinate intermediate or transition state. researchgate.net The precise mechanism can be influenced by the nature of the nucleophile, the substrate, and the reaction conditions.

Stability and Solubility Trends with Aromatic Phosphine Analogues (e.g., Triphenylphosphine (B44618) Dichloride)

The stability and solubility of this compound, an aliphatic phosphine chloride, can be understood by comparing it to an aromatic analogue like triphenylphosphine dichloride ((C₆H₅)₃PCl₂ or PPh₃Cl₂).

Stability: Both this compound and triphenylphosphine dichloride are highly sensitive to moisture. chemicalbook.com The P-Cl bond is readily hydrolyzed by water, leading to the formation of the corresponding phosphine oxide and hydrochloric acid. Triphenylphosphine dichloride is described as hygroscopic and extremely moisture-sensitive. chemicalbook.com this compound is expected to exhibit similar sensitivity due to the reactive nature of the P-Cl bond.

Solubility: The solubility profiles of these two compounds differ significantly due to their aliphatic versus aromatic character.

This compound , with its two non-polar butyl groups, is expected to be miscible with or soluble in non-polar organic solvents like ethers, alkanes, and tetrahydrofuran. Its aliphatic nature makes it insoluble in water.

Triphenylphosphine dichloride is a solid whose solubility depends on the solvent's polarity. researchgate.net In non-polar solvents, it exists as a neutral, trigonal bipyramidal molecule. wikipedia.org However, in polar solvents, it adopts an ionic phosphonium salt structure, [Ph₃PCl]⁺Cl⁻. wikipedia.org This dual nature allows it to be soluble in moderately polar solvents like dichloromethane (B109758) and chloroform, but it reacts with water rather than dissolving. chemicalbook.comresearchgate.net It is generally insoluble in non-polar solvents like petroleum ether. researchgate.net

The aromatic rings of triphenylphosphine dichloride contribute to its solid state at room temperature and its unique solubility characteristics, which contrast with the expected liquid nature and non-polar solubility of this compound.

| Property | This compound (Expected) | Triphenylphosphine Dichloride |

|---|---|---|

| Physical State | Liquid | White to light yellow crystalline solid chemicalbook.com |

| Moisture Sensitivity | High (moisture-sensitive) | Extremely high (hygroscopic) chemicalbook.com |

| Solubility in Non-Polar Solvents (e.g., Ether, Hexane) | Soluble | Slightly soluble to insoluble researchgate.net |

| Solubility in Polar Solvents (e.g., Chloroform) | Soluble | Soluble chemicalbook.com |

| Behavior in Water | Insoluble, reacts (hydrolyzes) | Reacts (hydrolyzes) chemicalbook.com |

| Structural Form in Solution | Molecular (covalent) | Molecular in non-polar solvents; Ionic ([Ph₃PCl]⁺Cl⁻) in polar solvents wikipedia.org |

Dibutylchlorophosphine As a Ligand in Homogeneous Catalysis

Ligand Design Principles and Electronic Properties

The effectiveness of a phosphine (B1218219) ligand, such as dibutylchlorophosphine, in a catalytic cycle is determined by its ability to bond with a metal center and influence its reactivity. This is governed by a combination of its electron-donating nature, its capacity for back-donation, and its steric profile.

Phosphine ligands are L-type ligands that donate two electrons to a metal center via the lone pair on the phosphorus atom. The strength of this donation is heavily influenced by the substituents on the phosphorus. Alkylphosphines, which have P-Csp³ bonds, are generally considered strong electron donors. researchgate.netlibretexts.org This strong σ-donation increases the electron density on the coordinated metal center.

The electron-donating strength of a phosphine ligand can be quantified using the Tolman Electronic Parameter (TEP). This parameter is determined by measuring the C-O stretching frequency (ν(CO)) from the infrared spectrum of a standard nickel complex, [LNi(CO)₃], where L is the phosphine ligand. libretexts.orgwikipedia.org A more strongly electron-donating ligand leads to a more electron-rich metal center. This increased electron density on the metal results in stronger π-backbonding to the carbonyl ligands, which weakens the C-O bond and lowers its stretching frequency. libretexts.org Therefore, a lower ν(CO) value corresponds to a stronger electron-donating ligand. libretexts.org

For this compound, the presence of two electron-donating butyl groups is countered by the electron-withdrawing chlorine atom. This makes it a less potent electron donor compared to trialkylphosphines like tri(tert-butyl)phosphine.

| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Reference |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | wikipedia.org |

| PMe₃ | 2064.1 | wikipedia.org |

| PPh₃ | 2068.9 | wikipedia.org |

| P(OEt)₃ | 2076.3 | wikipedia.org |

While phosphines are primarily σ-donors, they also act as π-acceptors (or π-acids). This π-acidity is different from that of carbon monoxide. Instead of involving π* orbitals, phosphine back-donation involves the acceptance of electron density from filled metal d-orbitals into the empty σ* antibonding orbitals of the phosphorus-substituent bonds (P-R bonds). libretexts.org

The extent of this π-backbonding depends on the energy of these σ* orbitals. When electronegative substituents are attached to the phosphorus, the energy of the P-R σ* orbitals is lowered, making them better acceptors of electron density from the metal. libretexts.org In the case of this compound, the highly electronegative chlorine atom significantly lowers the energy of the P-Cl σ* orbital, enhancing the ligand's π-acceptor character compared to trialkylphosphines. This ability to accept electron density helps to stabilize electron-rich, low-valent metal centers.

The steric bulk of a phosphine ligand is a critical factor in catalysis, influencing the coordination number of the metal complex, the stability of catalytic intermediates, and the selectivity of reactions. The primary method for quantifying this steric hindrance is the Tolman cone angle (θ). libretexts.orgwikipedia.org It is defined as the apex angle of a cone, centered on the metal atom (at an idealized M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents. libretexts.org

A larger cone angle indicates greater steric bulk, which can have several consequences. For instance, bulky ligands can promote the formation of coordinatively unsaturated complexes, which are often the active species in a catalytic cycle. nih.gov They can also influence the rate of reductive elimination, a key product-forming step in many cross-coupling reactions.

This compound, with two butyl groups, possesses considerable steric bulk. The cone angle for a specific phosphine can be influenced by the coordination environment of the metal center. ub.edu While the exact Tolman cone angle for this compound is not commonly cited, values for structurally related phosphines provide a useful comparison.

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees (°) | Reference |

|---|---|---|

| PMe₃ | 118 | libretexts.org |

| PPh₃ | 145 | libretexts.org |

| PCy₃ | 170 | libretexts.org |

| P(t-Bu)₃ | 182 | libretexts.org |

Applications in Transition Metal-Catalyzed Cross-Coupling Reactions

The tunable steric and electronic properties of phosphine ligands like this compound make them valuable in a variety of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The choice of phosphine ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky and electron-rich phosphine ligands have been shown to be particularly effective, improving reaction efficiency and expanding the scope of substrates that can be used, including less reactive aryl chlorides. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a coordinatively unsaturated Pd(0) species. This is often the rate-limiting step of the entire cycle. nih.gov The palladium center inserts itself into the Ar-X bond, changing its oxidation state from Pd(0) to Pd(II) and forming an arylpalladium(II) halide intermediate. The electronic properties of the phosphine ligand are critical here; electron-donating ligands increase the electron density on the Pd(0) center, which facilitates its attack on the organic halide and accelerates the rate of oxidative addition. researchgate.netchemrxiv.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step typically requires activation of the organoboron species by a base.

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the phosphine ligand can promote this step by creating a crowded coordination sphere.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Ligand-to-Metal Ratios and Catalytic Efficiency

In many palladium-catalyzed cross-coupling reactions, a ligand-to-metal ratio of 1:1 to 4:1 is often employed. google.com For monodentate phosphine ligands like this compound, a ratio of 2:1 is common to generate a catalytically active 14-electron L2Pd(0) species. The concentration of the ligand can influence the equilibrium between different palladium species in the catalytic cycle, thereby affecting the rate-determining step. For example, a higher ligand concentration may favor the formation of saturated, less reactive complexes, while a lower concentration might lead to ligand dissociation and potential catalyst decomposition.

The effect of the ligand-to-metal (L/M) ratio on reaction yield is a key factor in process optimization. While specific data for this compound is not extensively documented in readily available literature, the general principle can be illustrated with data from related phosphine ligands in cross-coupling reactions.

| Entry | Catalyst Precursor | Ligand | L/M Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)2 | P(t-Bu)3 | 1:1 | 75 |

| 2 | Pd(OAc)2 | P(t-Bu)3 | 2:1 | 98 |

| 3 | Pd(OAc)2 | P(t-Bu)3 | 4:1 | 85 |

This representative data shows that a 2:1 ratio provides the highest yield, indicating the formation of the most efficient catalytic species. Deviating from this optimum can lead to a decrease in catalytic performance.

Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of organic synthesis. The choice of phosphine ligand is crucial for the success of this reaction, particularly when using less reactive substrates like aryl chlorides. Dialkylchlorophosphines and related electron-rich, sterically demanding phosphines are known to be effective ligands in this context. google.comnih.govscispace.com

While specific examples detailing the use of this compound in the Heck reaction are sparse in the literature, ligands with similar structures, such as dialkylbiaryl phosphines, have been shown to promote challenging Heck couplings. nih.govscispace.com The role of the phosphine ligand in the Heck catalytic cycle includes:

Facilitating Oxidative Addition: The electron-donating nature of the butyl groups in this compound increases the electron density on the palladium(0) center, promoting the initial, often rate-limiting, oxidative addition of the aryl halide.

Stabilizing the Catalytic Species: The ligand stabilizes the palladium(II) intermediate formed after oxidative addition, preventing decomposition pathways like beta-hydride elimination.

Promoting Reductive Elimination: The steric bulk of the ligand can facilitate the final reductive elimination step, releasing the product and regenerating the active palladium(0) catalyst.

The use of bis(di-tert-butylchlorophosphine)palladium(II) dichloride has been reported as beneficial in related cross-coupling reactions of aroyl chlorides, suggesting that dialkylchlorophosphine ligands can be effective in promoting reactions that proceed via an acylpalladium intermediate, which is related to the Heck mechanism. acs.org

Enhancement of Reaction Selectivity and Efficiency

Phosphine ligands like this compound enhance reaction selectivity and efficiency through a combination of steric and electronic effects. nih.govmanchester.ac.uk These properties can be fine-tuned to control the outcome of a catalytic reaction.

Steric Effects: The two butyl groups provide significant steric bulk around the phosphorus atom. This steric hindrance plays a critical role in catalysis. It can influence the number of ligands that coordinate to the metal center, create a specific "pocket" around the active site that favors certain substrates (regioselectivity), and promote the dissociation of products from the coordination sphere, thereby increasing the turnover frequency. manchester.ac.ukucla.edu For instance, bulky ligands are known to promote the reductive elimination step in many cross-coupling reactions, which is often crucial for high catalytic efficiency. ucla.edu

Role in Hydrophosphination Catalysis

Hydrophosphination is an atom-economical reaction involving the addition of a P-H bond across a carbon-carbon multiple bond. wikipedia.org This reaction is a powerful tool for the synthesis of organophosphorus compounds, which are themselves valuable as ligands, reagents, or products. researchgate.netacs.org The reaction can be catalyzed by a variety of species, including metals, acids, bases, and radical initiators. wikipedia.orgresearchgate.net

In metal-catalyzed hydrophosphination, the mechanism often involves the oxidative addition of the P-H bond to a low-valent metal center, forming a metal-hydrido-phosphido intermediate. wikipedia.org The alkene or alkyne substrate then inserts into either the M-P or M-H bond, followed by reductive elimination to yield the phosphine product and regenerate the catalyst.

Although this compound does not possess a P-H bond and therefore cannot act as a substrate, metal complexes bearing phosphine ligands are central to this catalytic transformation. The ligand's role is to stabilize the metal center and modulate its reactivity. The electronic and steric properties of the ancillary phosphine ligand can influence the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity (in asymmetric variants) of the reaction. While the direct use of this compound as a ligand in hydrophosphination is not widely reported, the principles of ligand design are applicable, and its specific properties could potentially be leveraged to control the outcome of such reactions. researchgate.net

Stabilization of Metal Complexes and Reaction Intermediates

The ability of a ligand to stabilize the metal center and key reaction intermediates is fundamental to a successful catalytic cycle. nih.govnih.gov this compound, like other phosphines, stabilizes metal complexes primarily through the formation of a strong phosphorus-metal sigma (σ) bond. This bond is formed by the donation of the phosphorus lone pair into a vacant d-orbital of the metal.

The stability of the resulting complex is influenced by several factors:

σ-Donation: The electron-donating butyl groups enhance the σ-donor ability of the phosphorus atom, leading to a stronger M-P bond and stabilization of the metal center, particularly in higher oxidation states.

π-Acceptance: The P-Cl bond introduces a degree of π-acceptor character. The σ* anti-bonding orbital of the P-Cl bond can accept electron density from filled metal d-orbitals, further strengthening the metal-ligand interaction. This back-bonding is particularly important for stabilizing low-valent metal complexes.

Steric Shielding: The bulky butyl groups provide a steric shield around the metal center, protecting it from unwanted side reactions, such as aggregation into inactive metal colloids or decomposition via bimolecular pathways. mdpi.com

Throughout a catalytic cycle, intermediates with different oxidation states and coordination numbers are formed. The balance of σ-donation and π-acceptance in this compound allows it to effectively stabilize both electron-rich (e.g., Pd(0)) and electron-poor (e.g., Pd(II)) intermediates, which is crucial for maintaining an active catalyst pool. mit.edu

Ligand Exchange Mechanisms in Catalytic Cycles

Dissociative (D) Mechanism: The departing ligand leaves first, generating a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. This pathway is often favored by sterically crowded complexes.

Associative (A) Mechanism: The incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the departing ligand is then lost. This is common for square planar complexes.

Interchange (I) Mechanism: Bond-breaking and bond-making occur in a concerted fashion without a distinct intermediate.

The specific pathway followed by a complex with a this compound ligand would depend on the metal, its oxidation state, coordination geometry, and the nature of the incoming ligand.

For a catalytic cycle to operate efficiently, the binding of the ligand to the metal center must often be reversible. A ligand that binds too tightly can form a "poisoned" or saturated complex that is reluctant to open a coordination site for the substrate to bind. Conversely, a ligand that binds too weakly may dissociate prematurely, leading to catalyst instability and decomposition.

The reversible exchange of this compound allows for a dynamic equilibrium between the coordinated and free ligand in solution. acs.orgrsc.org This equilibrium is crucial as it ensures that a sufficient concentration of the active, coordinatively unsaturated species is available to participate in the catalytic cycle. The kinetics of this exchange are governed by the steric bulk of the butyl groups and the strength of the palladium-phosphorus bond. rsc.orgosti.gov The presence of the P-Cl bond can also influence lability compared to trialkylphosphines, providing another handle for tuning the catalytic activity.

Generation of Active Catalytic Species

The utility of this compound in homogeneous catalysis stems from its role as a precursor to tertiary dibutylphosphino-containing ligands, such as tributylphosphine (B147548) (PBu₃) or dibutylphenylphosphine (PBu₂Ph). These ligands are instrumental in forming the catalytically active species through coordination with a metal precursor. The generation of the active catalyst is not merely the addition of a ligand; it is a complex process involving the transformation of a stable metal precatalyst into a coordinatively unsaturated, low-valent species that can readily participate in the catalytic cycle.

The most common method for generating the active catalyst is the in situ reaction of a metal precursor, typically a palladium(II) or palladium(0) source, with the phosphine ligand in the reaction mixture. For instance, stable Pd(II) salts may be reduced in the presence of the phosphine ligand and a base to generate the active Pd(0) species. whiterose.ac.uk More commonly, a stable Pd(0) complex, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), is used. In solution, this precursor dissociates and reacts with the added phosphine ligand to form the active catalyst. ucla.edu The phosphine ligand plays a crucial role by stabilizing the metal center and modulating its electronic properties through sigma-donation from the phosphorus lone pair to the metal. nih.govtcichemicals.com This electron donation is critical for subsequent steps in the catalytic cycle, such as oxidative addition. tcichemicals.com

For ligands like tributylphosphine, derived from this compound, the generation of the active species often involves an equilibrium between different palladium-phosphine complexes in solution. The catalytically active species in many cross-coupling reactions is believed to be a monoligated L₁Pd(0) or bisligated L₂Pd(0) complex, which is a 12- or 14-electron species, respectively. rsc.org These unsaturated species are highly reactive. Spectroscopic studies have shown that more saturated complexes, such as tris(tributylphosphine)palladium(0) ([Pd(PBuⁿ₃)₃]), can serve as reservoirs for the active catalyst. rsc.org This complex can dissociate one phosphine ligand to generate the highly reactive 14-electron [Pd(PBuⁿ₃)₂] species, which directly enters the catalytic cycle. rsc.org The steric bulk of the butyl groups on the phosphine ligand influences this equilibrium; bulkier ligands favor the formation of less coordinated, more active species. ucla.edutcichemicals.com

Advanced strategies employ well-defined precatalysts, such as Buchwald precatalysts, which are designed for the controlled, base-activated release of the L-Pd(0) active species, avoiding the complexities of in situ generation from separate components. sigmaaldrich.com

| Metal Precursor | Ligand Source | Activation Method | Generated Active Species (Example) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | Tributylphosphine (PBu₃) | In situ mixing in solution | [Pd(PBu₃)₂] (14-electron complex) | rsc.org |

| Pd(OAc)₂ | Dibutylphenylphosphine (PBu₂Ph) | In situ reduction with base | L-Pd(0) species | whiterose.ac.ukchemrxiv.org |

| Buchwald Precatalyst G1 | Dialkylbiaryl phosphine | Base-promoted reductive elimination | L-Pd(0) species | sigmaaldrich.com |

Metal-Ligand Bonding Characterization in Catalytic Intermediates

Characterizing the nature of the metal-ligand bond in catalytic intermediates is crucial for understanding reaction mechanisms and designing more efficient catalysts. For complexes involving dibutylphosphino ligands, the primary techniques used for this purpose are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. These methods provide detailed electronic and structural information about the coordination of the phosphorus atom to the metal center.

³¹P NMR Spectroscopy is a powerful, non-destructive technique for probing the electronic environment of the phosphorus nucleus. Upon coordination of a phosphine ligand to a metal center, the ³¹P chemical shift (δ) changes significantly compared to that of the free ligand. This "coordination shift" is indicative of the formation of the metal-phosphine bond and is sensitive to the oxidation state of the metal, the coordination number, and the nature of other ligands in the coordination sphere. For example, studies on palladium(0) complexes with various trialkylphosphines, including tributylphosphine, have been used to identify the specific species present in solution, such as [Pd(PBuⁿ₃)₃] and its dissociation products. rsc.org The observation of distinct signals at different temperatures can provide insight into the dynamic equilibria involved in the generation of the active catalyst. rsc.org

| Compound | Technique | Observed Parameter | Significance | Reference |

|---|---|---|---|---|

| Free PBuⁿ₃ | ³¹P NMR Spectroscopy | δ ≈ -32 ppm | Reference for uncoordinated ligand. | rsc.org |

| [Pd(PBuⁿ₃)₃] | ³¹P NMR Spectroscopy | δ ≈ +4.4 ppm (at -80 °C) | Confirms coordination to Pd(0) and provides electronic signature of the complex. | rsc.org |

Single-Crystal X-ray Diffraction provides unambiguous, high-resolution structural data for catalytic intermediates that can be isolated in crystalline form. This technique allows for the precise measurement of metal-phosphorus (M-P) bond lengths, as well as the bond angles around the metal center, which define its coordination geometry. For palladium complexes with phosphine ligands, a square-planar geometry is common for Pd(II) intermediates, while linear or trigonal planar geometries are often observed for Pd(0) species. nih.govrsc.orgnsf.gov

The Pd-P bond length is a direct indicator of the strength and nature of the interaction. In related square-planar Pd(II) complexes, Pd-P bond lengths are typically in the range of 2.22 to 2.24 Å. rsc.org The angles between the phosphine ligand and other ligands (e.g., P-Pd-Cl) and the dihedral angles within the ligand backbone (e.g., Pd-P-C-C) reveal the steric interactions and conformational preferences of the coordinated ligand. nsf.gov This structural information is invaluable for rationalizing the reactivity and selectivity observed in catalytic reactions.

| Parameter | Typical Value/Observation | Information Gained | Reference |

|---|---|---|---|

| Coordination Geometry | Square-planar (for Pd(II)) | Defines the spatial arrangement of ligands around the metal. | nih.govrsc.org |

| Pd-P Bond Length | ~2.23 Å | Indicates the distance and strength of the metal-ligand bond. | rsc.org |

| P-Pd-P/P-Pd-X Bond Angles | ~90° or ~180° | Reveals steric strain and confirms the overall geometry. | nsf.gov |

| Ligand Conformation | Specific dihedral angles (e.g., Pd-P-C-C) | Shows how the alkyl groups orient themselves to minimize steric hindrance. | nsf.gov |

Applications in Advanced Organic Synthesis

Precursor in Phosphorylation Reactions

Phosphorylation, the addition of a phosphoryl group to a molecule, is a fundamental transformation in organic chemistry and biology. Dibutylchlorophosphine serves as a precursor in certain phosphorylation reactions, typically after conversion to a more reactive phosphitylating agent. The general strategy involves the reaction of this compound with an alcohol or another nucleophile to form a phosphinite ester. This intermediate can then be oxidized to the corresponding phosphate (B84403).

The reaction of this compound with an alcohol (ROH) in the presence of a base yields a dibutylphosphinite ester. This trivalent phosphorus species can then be oxidized, often using a mild oxidizing agent like hydrogen peroxide or a peroxy acid, to the pentavalent dibutylphosphate (B49430) ester. This two-step process allows for the controlled formation of phosphate esters, which are crucial motifs in many biologically active molecules and materials.

| Reactant 1 | Reactant 2 | Base | Intermediate | Oxidizing Agent | Final Product |

| This compound | Alcohol (ROH) | Triethylamine | Dibutylphosphinite ester | Hydrogen Peroxide | Dibutylphosphate ester |

Synthesis of Phosphoramidites for Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, short strands of DNA or RNA, is a cornerstone of modern biotechnology and molecular biology. This process overwhelmingly relies on the phosphoramidite (B1245037) method, a highly efficient and automatable procedure. Phosphoramidites are the key building blocks in this synthesis, and this compound can be utilized in their preparation.

While 2-cyanoethyl N,N-diisopropylchlorophosphoramidite is the most commonly used phosphitylating agent, analogous compounds derived from this compound can also be synthesized. The synthesis of a dibutylphosphoramidite typically involves the reaction of this compound with a suitable alcohol, such as 2-cyanoethanol, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting phosphoramidite can then be used in an automated DNA/RNA synthesizer.

In the synthesis cycle, the phosphoramidite is activated and couples with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. This is followed by an oxidation step to convert the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester. The high reactivity and coupling efficiency of phosphoramidites are critical for the successful synthesis of long oligonucleotides.

Intermediate in the Production of Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals, which are valued for their specific functions and performance. Its applications span the agrochemical and pharmaceutical industries.

Agrochemical Synthesis

In the field of agrochemicals, organophosphorus compounds play a significant role as active ingredients in pesticides, herbicides, and fungicides. This compound can be a precursor to certain phosphinothricin (B1261767) analogues. Phosphinothricin is a potent herbicide that acts by inhibiting the enzyme glutamine synthetase. nih.gov The synthesis of analogues with modified phosphinyl groups may involve the use of this compound to introduce the dibutylphosphinoyl moiety, which can then be further elaborated to the final active molecule.

Pharmaceutical Intermediate Synthesis

The versatility of this compound also extends to the pharmaceutical industry, where it can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). One notable example is its potential role in the synthesis of Butafosfan. Butafosfan is a veterinary pharmaceutical used as a metabolic stimulant in animals. google.comagriculturejournals.czagriculturejournals.cz The synthesis of Butafosfan involves the formation of a carbon-phosphorus bond, and derivatives of this compound can be employed to introduce the necessary phosphinoyl group onto the organic scaffold.

Regioselective and Stereoselective Synthesis Strategies

Achieving control over the regioselectivity and stereoselectivity of chemical reactions is a central goal in modern organic synthesis. This compound and its derivatives, particularly dibutylphosphine oxide, have shown utility in directing the outcome of certain transformations.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of organophosphorus chemistry, the addition of P-H bonds across unsaturated systems can be highly regioselective. For instance, the rhodium-catalyzed addition of dibutylphosphine oxide to terminal alkynes proceeds with high regioselectivity to yield (E)-alkenylphosphine oxides. organic-chemistry.org This selectivity is driven by the electronic and steric properties of both the catalyst and the substrates.

Stereoselectivity , on the other hand, is the preferential formation of one stereoisomer over another. P-chiral phosphines, where the phosphorus atom is a stereocenter, are valuable ligands in asymmetric catalysis. While the direct stereoselective synthesis of P-chiral this compound is challenging, its derivative, dibutylphosphine oxide, can be used in stereoselective reactions. For example, the reduction of certain prochiral ketones using reagents derived from chiral phosphine (B1218219) oxides can proceed with a degree of stereoselectivity, yielding one enantiomer of the corresponding alcohol in excess.

| Reaction Type | Reagent | Substrate | Catalyst/Conditions | Outcome |

| Regioselective Hydrophosphinylation | Dibutylphosphine Oxide | Terminal Alkyne | Rhodium catalyst | (E)-Alkenylphosphine oxide |

| Stereoselective Reduction | Chiral Phosphine Oxide derivative | Prochiral Ketone | Reducing agent | Enantioenriched Alcohol |

Spectroscopic and Advanced Characterization of Dibutylchlorophosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of dibutylchlorophosphine and its derivatives by probing the magnetic properties of atomic nuclei such as ³¹P, ¹H, and ¹³C.

With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is highly suitable for NMR analysis, offering a wide range of chemical shifts that are exquisitely sensitive to the electronic environment of the phosphorus atom. wikipedia.orghuji.ac.il Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org

The ³¹P NMR chemical shift is a primary diagnostic for identifying phosphorus-containing compounds. For this compound, the phosphorus atom is in a trivalent state (P(III)) and is bonded to two alkyl groups and one electronegative chlorine atom. This specific bonding arrangement results in a characteristic downfield chemical shift. While direct spectral data for this compound is not broadly published, data from closely related dialkylchlorophosphines establish a clear trend. For instance, di-isopropylchlorophosphine exhibits a ³¹P chemical shift of +142.0 ppm, and di-tert-butylchlorophosphine (B1329828) shows a signal at +144.5 ppm. Based on these analogs, the chemical shift for this compound is expected to be in a similar region, typically between +130 and +150 ppm.

This downfield shift is characteristic of chlorophosphines. The substitution of the chlorine atom with groups that are less electron-withdrawing, such as another butyl group to form tributylphosphine (B147548) (PBu₃), results in a dramatic upfield shift to approximately -32.5 ppm. Conversely, oxidation of the phosphorus to a pentavalent state (P(V)), for example to form dibutylphosphinic chloride ((Bu)₂P(O)Cl), would cause a significant shift, further distinguishing it from the parent phosphine (B1218219).

| Compound | Phosphorus Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | III | ~ +130 to +150 (estimated) |

| Di-tert-butylchlorophosphine | III | +144.5 |

| Di-isopropylchlorophosphine | III | +142.0 |

| Tributylphosphine | III | -32.5 |

| Dibutylphosphine Oxide | V | ~ +50 to +70 (estimated) |

³¹P NMR is a powerful technique for observing the coordination of phosphine ligands to metal centers and for monitoring the progress of reactions in real-time.

Metal Complexation: When this compound acts as a ligand and coordinates to a transition metal, the electron density around the phosphorus nucleus is altered, leading to a change in its ³¹P chemical shift. This change, known as the "coordination shift" (Δδ = δcomplex - δfree ligand), provides valuable information about the formation and nature of the metal-phosphine bond. spectrabase.com The magnitude and direction (upfield or downfield) of the coordination shift depend on several factors, including the metal, its oxidation state, and the other ligands in the coordination sphere. Observing the disappearance of the free ligand signal and the appearance of a new signal at a different chemical shift confirms the formation of a complex.

Reaction Monitoring: The distinct chemical shifts of different phosphorus species allow for the straightforward monitoring of chemical reactions. For example, the oxidation of this compound to its corresponding phosphine oxide or other P(V) species can be followed by observing the decrease in the intensity of the starting material's signal (in the ~+130 to +150 ppm region) and the concurrent increase of a new signal for the product at a different characteristic chemical shift.

While ³¹P NMR confirms the environment of the phosphorus atom, ¹H and ¹³C NMR spectroscopy are used to verify the structure of the organic (butyl) portions of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show signals corresponding to the protons of the two butyl chains. The spectrum would be characterized by four distinct multiplets, corresponding to the four chemically non-equivalent sets of protons (P-CH₂-CH₂-CH₂-CH₃). The chemical shifts would be in the typical alkyl region (approx. 0.9-2.0 ppm), and the integration of these signals would correspond to a 4:4:4:6 ratio. oregonstate.edu Furthermore, these proton signals would exhibit splitting due to both proton-proton (³JHH) and phosphorus-proton (JPH) coupling, providing connectivity information.

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, one for each of the four non-equivalent carbon atoms in the butyl chain. bhu.ac.in A key feature of the spectrum is the spin-spin coupling between the phosphorus-31 and carbon-13 nuclei (JPC). wikipedia.org This coupling is observed over one, two, three, or even four bonds, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the nuclei. The one-bond coupling (¹JPC) for the carbon directly attached to the phosphorus (P-C₁H₂) would be the largest. This P-C coupling provides unambiguous evidence of the carbon skeleton's connectivity to the phosphorus atom.

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Expected P-C Coupling |

|---|---|---|---|

| P-CH₂- | ~1.5 - 2.0 | ~30 - 40 | ¹JPC (Large) |

| -CH₂- | ~1.4 - 1.6 | ~25 - 30 | ²JPC (Medium) |

| -CH₂- | ~1.3 - 1.5 | ~20 - 25 | ³JPC (Small) |

| -CH₃ | ~0.9 - 1.0 | ~10 - 15 | ⁴JPC (Very Small/Unresolved) |

Note: The chemical shift values are typical estimated ranges for alkyl phosphines.

A significant limitation of NMR spectroscopy is its inherent low sensitivity, particularly for nuclei like ¹³C which has a low natural abundance (1.1%). Dynamic Nuclear Polarization (DNP) is an advanced technique that dramatically enhances NMR signal intensities. DNP works by transferring the high spin polarization of unpaired electrons from a stable radical polarizing agent to the surrounding nuclei via microwave irradiation. This can lead to signal enhancements of several orders of magnitude, effectively reducing the time required for data acquisition or enabling the analysis of very low concentration samples. The application of DNP-NMR would be particularly advantageous for acquiring the ¹³C NMR spectrum of this compound or for studying its derivatives at low concentrations, where standard NMR methods would be prohibitively time-consuming.

Phosphorus-31 (³¹P) NMR Chemical Shifts and Coupling Constants

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of molecular bonds. When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For this compound, the IR spectrum is dominated by absorptions corresponding to the vibrations of its C-H, C-C, and P-Cl bonds.

The most characteristic vibrations include:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, which are characteristic of the sp³-hybridized C-H bonds in the butyl groups. vscht.cz

C-H Bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock) are expected for the methylene (B1212753) and methyl groups. vscht.cz

P-Cl Stretching: A key diagnostic peak for chlorophosphines is the P-Cl stretching vibration. This absorption typically occurs in the far-infrared region, generally between 450 and 550 cm⁻¹, and its exact position is sensitive to the other substituents on the phosphorus atom.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -CH₂, -CH₃ | 2850 - 2960 | Strong |

| C-H Bend (Scissoring) | -CH₂- | ~1465 | Medium |

| C-H Bend (Rock) | -CH₃ | ~1375 | Medium |

| P-Cl Stretch | R₂P-Cl | 450 - 550 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis